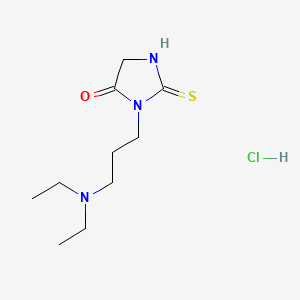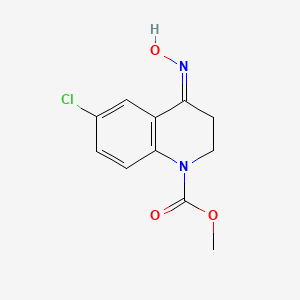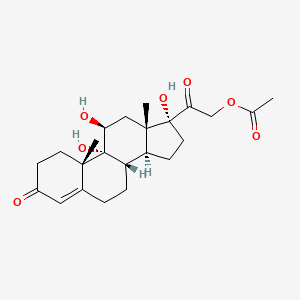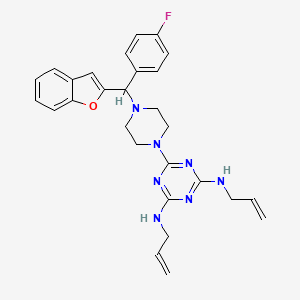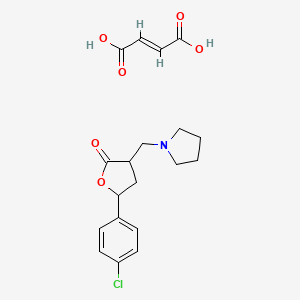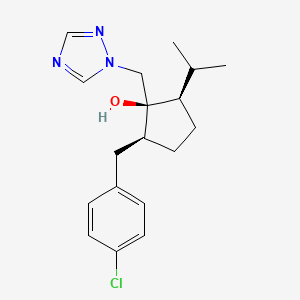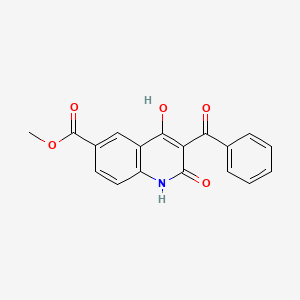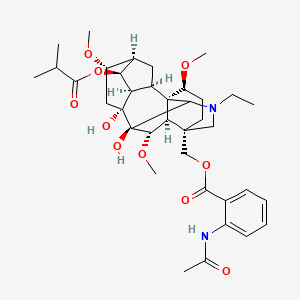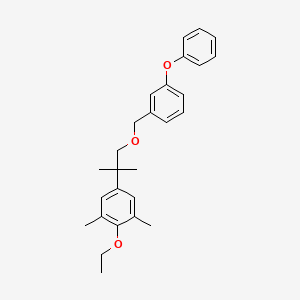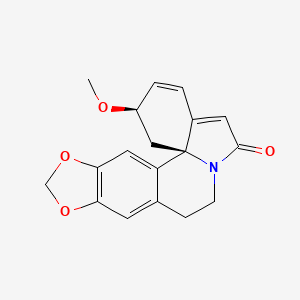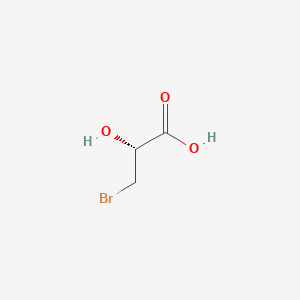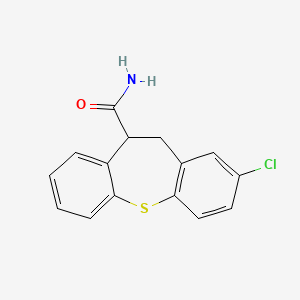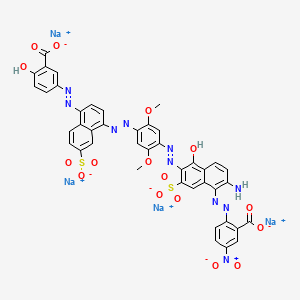
Sodium 2-((2-amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 284-816-4, also known as 4-Nonylphenol (branched) and Nonylphenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene. This reaction is usually catalyzed by an acid, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Phenol+Nonene→4-Nonylphenol
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol is carried out in large reactors where phenol and nonene are mixed in the presence of an acid catalyst. The reaction mixture is then heated to a specific temperature to facilitate the alkylation process. After the reaction is complete, the product is purified through distillation and other separation techniques to obtain high-purity 4-Nonylphenol.
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates.
Reduction: Reduction reactions can convert it into nonylphenol derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation.
Nonylphenol Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
4-Nonylphenol is extensively used in scientific research due to its diverse applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It is studied for its effects on endocrine systems in living organisms.
Medicine: Research is conducted on its potential impacts on human health.
Industry: It is used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Nonylphenol involves its interaction with cellular receptors and enzymes. It is known to mimic estrogen, binding to estrogen receptors and disrupting normal hormonal functions. This interaction can lead to various biological effects, including endocrine disruption and altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol (linear): Similar in structure but with a linear nonyl group.
Octylphenol: Another alkylphenol with an eight-carbon alkyl chain.
Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol.
Uniqueness
4-Nonylphenol (branched) is unique due to its branched nonyl group, which imparts different physical and chemical properties compared to its linear counterpart. This branching can affect its reactivity, solubility, and interaction with biological systems, making it distinct in its applications and effects.
Properties
CAS No. |
84963-16-6 |
|---|---|
Molecular Formula |
C42H26N10Na4O16S2 |
Molecular Weight |
1082.8 g/mol |
IUPAC Name |
tetrasodium;5-[[4-[[4-[[6-amino-5-[(2-carboxylato-4-nitrophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C42H30N10O16S2.4Na/c1-67-35-18-33(49-51-39-37(70(64,65)66)16-25-23(40(39)54)7-8-28(43)38(25)50-47-31-9-4-20(52(59)60)14-26(31)41(55)56)36(68-2)17-32(35)48-46-30-11-10-29(22-6-5-21(15-24(22)30)69(61,62)63)45-44-19-3-12-34(53)27(13-19)42(57)58;;;;/h3-18,53-54H,43H2,1-2H3,(H,55,56)(H,57,58)(H,61,62,63)(H,64,65,66);;;;/q;4*+1/p-4 |
InChI Key |
IZOQBFQNGWEGKO-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-])OC)N=NC5=C(C=C6C(=C5O)C=CC(=C6N=NC7=C(C=C(C=C7)[N+](=O)[O-])C(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


